3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile
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Overview
Description
3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(propan-2-yl)aniline with a suitable nitrile source under acidic or basic conditions to form the indole ring structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carboxamide
- 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carboxylic acid
- 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-methanol
Uniqueness
3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to other similar indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile is a compound classified as a dihydroindole, notable for its bicyclic structure that includes a nitrogen atom in the indole ring. The presence of a carbonitrile group at the 5-position and an isopropyl group at the 3-position enhances its chemical properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C12H14N with a molecular weight of 186.25 g/mol. Its unique structural features allow for various chemical interactions, which are crucial for its biological activity. The carbonitrile moiety can participate in nucleophilic addition reactions, while the dihydroindole structure is amenable to electrophilic aromatic substitution.
Antioxidant and Neuroprotective Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant and neuroprotective properties. These effects are primarily attributed to their ability to modulate oxidative stress pathways and protect against neurodegeneration. For instance, studies have shown that dihydroindole derivatives can interact with biological targets that influence neurotransmitter systems.
Anticancer Activity
The anticancer potential of this compound has also been explored. Various derivatives of dihydroindoles have demonstrated cytotoxic effects against different cancer cell lines. A study reported that certain structural modifications led to enhanced activity against MCF-7 (breast cancer) and other cancer cell lines, with IC50 values ranging from 0.69 to 22 mM . The mechanisms involved may include interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which contribute to cytotoxicity .
Molecular docking studies suggest that this compound may effectively bind to receptors and enzymes involved in neuroprotection and cancer pathways. These interactions are critical for elucidating its pharmacological profile and optimizing therapeutic applications.
Neuroprotection in Experimental Models
In experimental models of neurodegenerative diseases, compounds similar to this compound have been shown to reduce markers of oxidative stress and improve neuronal survival rates. For example, one study demonstrated that these compounds could significantly lower the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing glutathione levels in neuronal cultures exposed to oxidative stress.
Anticancer Efficacy
A specific case study evaluated the anticancer efficacy of a derivative based on the structure of this compound against various cancer cell lines. The results indicated that this derivative exhibited potent growth inhibition with an IC50 value of 20 nM against KB-V1 cells (a multidrug-resistant cancer cell line), suggesting potential for further development as an anticancer agent .
Comparative Analysis
The following table summarizes the biological activity findings related to similar compounds:
Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Antioxidant, Neuroprotective | Not specified | Modulation of oxidative stress pathways |
Dihydroindole Derivative | Anticancer | 0.69 - 22 | Tubulin polymerization interference |
Iso-Pr-substituted Derivative | Antiviral | 3.03 (DENV) | Early-stage viral lifecycle inhibition |
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-propan-2-yl-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C12H14N2/c1-8(2)11-7-14-12-4-3-9(6-13)5-10(11)12/h3-5,8,11,14H,7H2,1-2H3 |
InChI Key |
DKPNAOWQQBIVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
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